molecular formula C15H22N2O4 B7946544 Tert-butyl 4-(2-hydroxyethylcarbamoyl)benzylcarbamate

Tert-butyl 4-(2-hydroxyethylcarbamoyl)benzylcarbamate

Cat. No.: B7946544
M. Wt: 294.35 g/mol
InChI Key: XTRYIXKQVCJSEA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethylcarbamoyl)benzylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a hydroxyethylcarbamoyl group, and a benzylcarbamate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethylcarbamoyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(2-hydroxyethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and efficiency. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethylcarbamoyl)benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols or amines.

    Substitution: The benzylcarbamate moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethylcarbamoyl)benzylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethylcarbamoyl)benzylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The hydroxyethylcarbamoyl group can form hydrogen bonds with active site residues, while the benzylcarbamate moiety can interact with hydrophobic pockets in the enzyme. These interactions can modulate the enzyme’s activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-hydroxyethyl)benzylcarbamate
  • Tert-butyl 4-hydroxybenzylcarbamate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-hydroxyethylcarbamoyl)benzylcarbamate is unique due to the presence of both the hydroxyethylcarbamoyl and benzylcarbamate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

tert-butyl N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-10-11-4-6-12(7-5-11)13(19)16-8-9-18/h4-7,18H,8-10H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRYIXKQVCJSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.06 g (8.21 mmol) of 4-[(tert-butoxycarbonylamino)methyl]benzoic acid suspended in 40 mL of methylene chloride was mixed with 1.63 g (10.1 mmol) of 1,1′-carbonyldiimidazole at room temperature and stirred at room temperature for 1.5 hours. The reaction solution was further stirred with 1.8 mL (30 mmol) of 2-aminoethanol overnight, and after addition of 40 mL of saturated aqueous sodium hydrogen carbonate, 20 mL of water and 200 mL of methylene chloride, was allowed to separate. The organic layer was washed with 80 mL of 1 M hydrochloric acid, with 40 mL of saturated aqueous sodium hydrogen carbonate and with 20 mL of saturated aqueous sodium chloride twice, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain the desired product (2.30 g, yield 95%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
95%

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